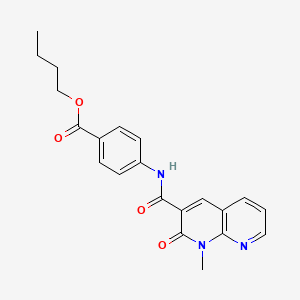

butyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Butyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate is a synthetic organic compound that belongs to the class of naphthyridine derivatives. This compound is characterized by its unique structure, which includes a naphthyridine core, a butyl ester group, and a benzoate moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminonicotinic acid derivatives.

Amidation Reaction: The naphthyridine core is then subjected to an amidation reaction with 4-aminobenzoic acid to form the amido linkage.

Esterification: The final step involves the esterification of the carboxylic acid group with butanol under acidic conditions to yield the butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The ester and amide functionalities are susceptible to hydrolysis under specific conditions:

Notes :

-

The ester group is more labile than the amide, requiring milder basic conditions (e.g., LiOH) for hydrolysis .

-

Amide cleavage typically necessitates prolonged heating under strongly acidic or basic conditions.

Electrophilic Substitution

The 1,8-naphthyridine core may undergo electrophilic substitution at activated positions (e.g., C-5 or C-6), influenced by the electron-withdrawing oxo group and nitrogen atoms:

| Reaction | Reagents | Position | Outcome | Source |

|---|---|---|---|---|

| Halogenation | NBS, DMF, 80°C | C-6 | Bromination for further cross-coupling | |

| Nitration | HNO₃, H₂SO₄, 0°C | C-5 | Introduction of nitro group |

Example : Bromination at C-6 enables subsequent Suzuki-Miyaura coupling with boronic acids for diversification .

Cross-Coupling Reactions

Halogenated derivatives (e.g., bromo or iodo at C-6) participate in transition metal-catalyzed reactions:

Key Finding : Suzuki coupling with 4-methoxyphenylboronic acid improves solubility and fluorescence properties in related analogs .

Hydrogenation and Reduction

The butyl ester and naphthyridine core remain stable under standard hydrogenation conditions, but introduced unsaturated bonds (e.g., alkynes from Sonogashira coupling) can be reduced:

| Reaction | Conditions | Outcome | Source |

|---|---|---|---|

| Alkyne hydrogenation | H₂, PtO₂, EtOH, 45 psi | Reduction to ethyl or single-bond analogs |

Functionalization of the Aromatic Rings

The para-substituted benzoate moiety may undergo directed ortho-metalation (DoM) for further derivatization:

| Reaction | Conditions | Outcome | Source |

|---|---|---|---|

| Lithiation | LDA, THF, -78°C | Introduction of electrophiles (e.g., aldehydes, ketones) at the ortho position |

Stability and Degradation Pathways

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Naphthyridine derivatives, including butyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate, have been extensively studied for their potential therapeutic effects.

Pharmacological Properties

The compound exhibits a range of biological activities:

- Antibacterial Activity : Studies have shown that naphthyridine derivatives possess significant antibacterial properties. For instance, compounds like 1-butyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid have demonstrated bacteriostatic and bactericidal effects against various bacterial strains . Research indicates that butyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine) derivatives can be developed into effective antibacterial agents.

- Anticancer Potential : Some naphthyridine derivatives have been evaluated for their anticancer properties. They are thought to interfere with DNA replication and repair mechanisms in cancer cells, leading to cell death . The specific mechanism of action for butyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine) in cancer treatment is an area of ongoing research.

Case Study: Synthesis and Evaluation

A study synthesized various naphthyridine derivatives and evaluated their biological activities. The results indicated that modifications to the naphthyridine structure significantly influenced their antibacterial and anticancer efficacy. Butyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine) was among the compounds tested and showed promising results against selected bacterial strains .

Agricultural Applications

The potential use of butyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine) extends beyond medicinal chemistry into agriculture.

Pesticidal Properties

Research has indicated that certain naphthyridine derivatives can act as effective pesticides or herbicides. The mechanism typically involves disrupting metabolic pathways in pests or inhibiting plant pathogens .

Case Study: Field Trials

Field trials conducted with naphthyridine-based pesticides revealed their effectiveness in controlling pests while minimizing harm to beneficial insects. This duality makes them attractive candidates for sustainable agricultural practices .

Chemical Synthesis and Derivatives

The synthesis of butyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine) is often achieved through multi-step chemical reactions involving various intermediates derived from naphthyridine structures.

Synthetic Pathways

The compound can be synthesized via esterification reactions followed by amide formation processes. The following table summarizes some key synthetic routes:

| Step | Description | Example Reaction |

|---|---|---|

| 1 | Synthesis of Naphthyridine Derivative | Naphthalene + Amine → Naphthyridine |

| 2 | Esterification | Naphthyridine + Butanol → Butyl Naphthyridines |

| 3 | Amide Formation | Butyl Naphthyridines + Amine → Butyl 4-(N-Methylamide) |

Wirkmechanismus

The mechanism of action of butyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-Butyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

- 1-tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-dicarboxylate

Uniqueness

Butyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its naphthyridine core and amido linkage differentiate it from other similar compounds, making it a valuable subject of study in various research fields.

Biologische Aktivität

Butyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate is a compound of interest due to its structural features and potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of naphthyridine derivatives, characterized by a naphthalene-like structure fused with a pyridine ring. Its specific structure allows for various interactions with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Recent studies have indicated that naphthyridine derivatives exhibit moderate to good antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial DNA synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

Research has demonstrated that derivatives of naphthyridine can inhibit tumor necrosis factor-alpha (TNFα) release from human peripheral blood mononuclear cells. This suggests a potential application in treating inflammatory conditions such as arthritis. In animal models, these compounds have shown oral activity in reducing inflammation and pain associated with adjuvant-induced arthritis .

Enzyme Inhibition

Naphthyridine derivatives have been studied for their ability to inhibit phosphodiesterases (PDEs), particularly PDE4D. The IC50 value reported for similar compounds is around 1.5 nM, indicating strong inhibitory potential. This activity is crucial for developing treatments for respiratory diseases and other conditions where PDEs play a significant role .

Study on Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of naphthyridine derivatives, this compound was tested in an adjuvant-induced arthritis model in rats. The results showed significant reduction in swelling and pain compared to control groups. The compound's ability to inhibit TNFα release was highlighted as a key mechanism contributing to its therapeutic effects .

Synthesis and Characterization

The synthesis of this compound involves several steps including the formation of the naphthyridine core followed by amide bond formation with benzoic acid derivatives. Characterization techniques such as NMR and IR spectroscopy confirmed the successful synthesis of the compound .

Data Summary

Eigenschaften

IUPAC Name |

butyl 4-[(1-methyl-2-oxo-1,8-naphthyridine-3-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-3-4-12-28-21(27)14-7-9-16(10-8-14)23-19(25)17-13-15-6-5-11-22-18(15)24(2)20(17)26/h5-11,13H,3-4,12H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFJXRHBLFIBOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.